2-amino-N-benzyl-3-phenylpropanamide
Description
2-Amino-N-benzyl-3-phenylpropanamide is a chiral amide derivative featuring a benzyl group attached to the amide nitrogen and a phenyl-substituted propanamide backbone. The (S)-enantiomer, (S)-2-amino-N-benzyl-3-phenylpropanamide, has been synthesized via a scalable procedure using phenylalanine and benzylamine, achieving a 93% yield after purification by column chromatography (CH₂Cl₂:MeOH, 96:4) . Key physical properties include a melting point of 68–69°C, specific optical rotation ([α]D²⁰ +12.8 in MeOH), and an enantiomeric ratio (er) of 94:6, consistent with literature values . Infrared spectroscopy (IR) reveals characteristic absorption bands at 3314 cm⁻¹ (N–H stretch) and 1651 cm⁻¹ (C=O stretch), confirming its amide functionality .
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-amino-N-benzyl-3-phenylpropanamide |
InChI |
InChI=1S/C16H18N2O/c17-15(11-13-7-3-1-4-8-13)16(19)18-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2,(H,18,19) |
InChI Key |
JGZOEQPCTDHQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-3-phenylpropanamide typically involves the reaction of benzylamine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the acyl chloride, forming the amide bond. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of 2-amino-N-benzyl-3-phenylpropanamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
2-amino-N-benzyl-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Functional Group Diversity: The azido derivative (C₁₆H₁₆N₄O) replaces the amino group at C2 with an azide, enabling applications in bioorthogonal "click" reactions . The fluorinated analog (C₁₅H₁₅FN₂O) introduces a 3-fluorophenyl group, which may improve metabolic stability and binding affinity in drug design due to fluorine’s electronegativity .
The chiral center in (S)-2-amino-N-benzyl-3-phenylpropanamide is critical for enantioselective interactions, as evidenced by its high er (94:6) and optical activity .
Research Implications and Limitations
- Gaps in Data: references a structurally complex derivative with pyridinylmethyl and benzylamino groups, but insufficient synthesis details limit direct comparisons .
- Contradictions: No significant contradictions are observed; the melting point and optical rotation of 2-amino-N-benzyl-3-phenylpropanamide align with prior literature .
Biological Activity
2-Amino-N-benzyl-3-phenylpropanamide (CAS Number: 3899714) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of 2-amino-N-benzyl-3-phenylpropanamide is characterized by a benzyl group attached to the nitrogen atom and a phenyl group on the propanamide chain. This unique configuration contributes to its distinct chemical reactivity and biological properties.
- Molecular Formula : C₁₆H₁₈N₂O
- Molecular Weight : 258.33 g/mol
The biological activity of 2-amino-N-benzyl-3-phenylpropanamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity, alter signal transduction pathways, and influence gene expression, which may lead to various biological effects including anti-inflammatory and analgesic properties.
1. Anti-inflammatory and Analgesic Properties
Research indicates that 2-amino-N-benzyl-3-phenylpropanamide exhibits significant anti-inflammatory effects, making it a candidate for therapeutic applications in pain management. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
2. Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promising results. It has been tested against several cancer cell lines, demonstrating antiproliferative effects particularly in lung and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, alongside anti-angiogenic properties .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | 6.25 | Significant decrease in viability |
| MCF-7 (HER2+) | >100 | No significant effect |
3. Neuropharmacological Effects
In addition to its anticancer properties, 2-amino-N-benzyl-3-phenylpropanamide has shown potential anticonvulsant activity in animal models. Its ability to modulate neuronal excitability suggests possible applications in treating epilepsy and other seizure disorders.
Case Studies
-
Enzyme Interaction Studies
- The compound has been utilized in enzyme-substrate interaction studies, revealing its capability to inhibit specific enzymes involved in inflammatory responses. This highlights its potential role as a therapeutic agent in managing inflammatory diseases.
- Cancer Cell Viability Assays
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
